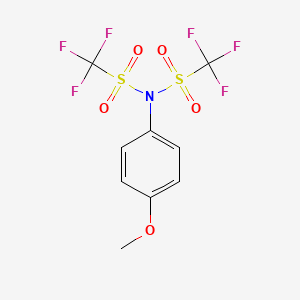
N,N-bis(trifluoromethylsulphonyl)-4-anisidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(trifluoromethylsulphonyl)-4-anisidine, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a fluorinated organic compound. It is characterized by its high thermal stability and solubility in organic solvents. This compound is widely used in organic synthesis, particularly for introducing triflate groups onto phenols and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(trifluoromethylsulphonyl)-4-anisidine typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methanol, chloroform, and ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(trifluoromethylsulphonyl)-4-anisidine undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used to introduce triflate groups onto phenols and amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trifluoromethanesulfonic Anhydride: Used in the synthesis of the compound.
Methanol, Chloroform, Ethyl Acetate: Solvents used in various reactions involving the compound.
Major Products Formed
Scientific Research Applications
N,N-bis(trifluoromethylsulphonyl)-4-anisidine has a wide range of applications in scientific research:
Chemistry: Used as a triflating reagent and a strong electron-withdrawing p-type dopant in carbon nanotubes.
Biology: Involved in the synthesis of bioactive compounds and enzyme studies.
Medicine: Utilized in the preparation of pharmaceutical intermediates and drug discovery.
Industry: Applied in the production of advanced materials and catalysis.
Mechanism of Action
The compound exerts its effects primarily through its strong electron-withdrawing propertiesThis process involves the activation of phenols and amines, making them more reactive for subsequent transformations .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
Uniqueness
N,N-bis(trifluoromethylsulphonyl)-4-anisidine stands out due to its high thermal stability and strong electron-withdrawing properties. These characteristics make it particularly valuable in organic synthesis and advanced material applications .
Properties
Molecular Formula |
C9H7F6NO5S2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(4-methoxyphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C9H7F6NO5S2/c1-21-7-4-2-6(3-5-7)16(22(17,18)8(10,11)12)23(19,20)9(13,14)15/h2-5H,1H3 |
InChI Key |
HQVTYXJWLAQEET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















